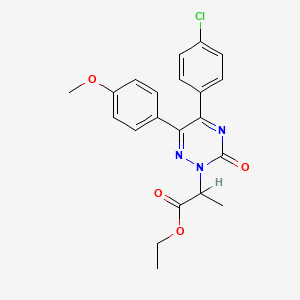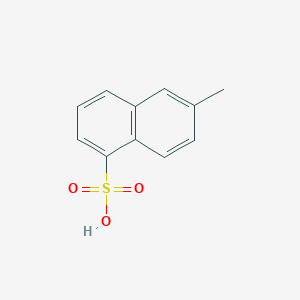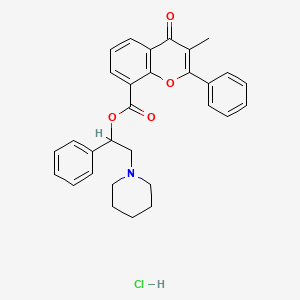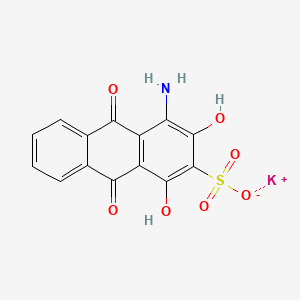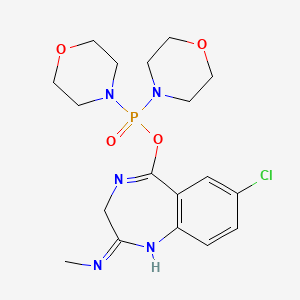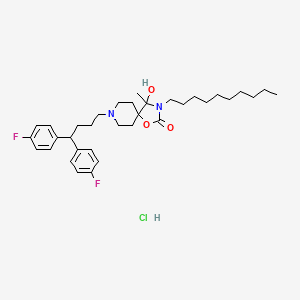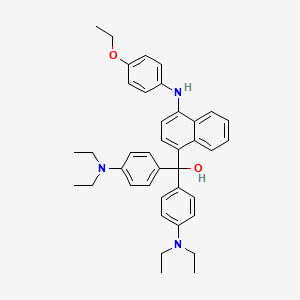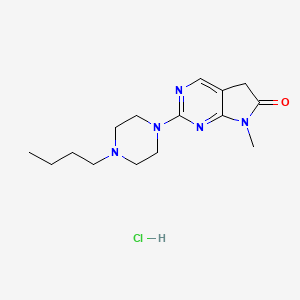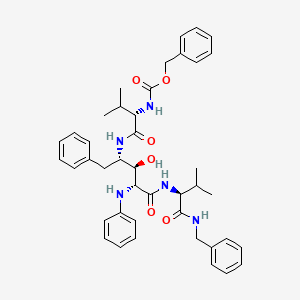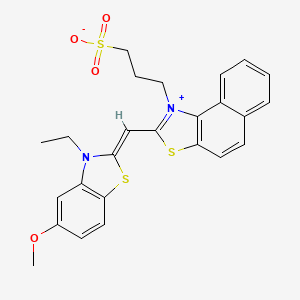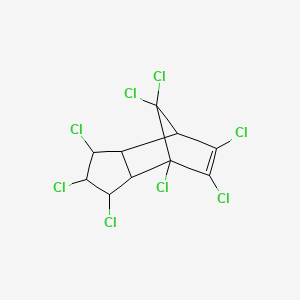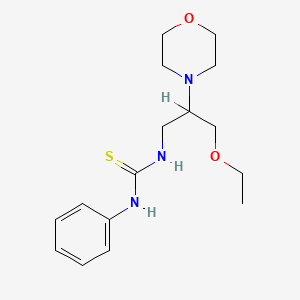
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylthiourea is a chemical compound with the molecular formula C16H25N3O2S It is known for its unique structure, which includes a morpholine ring, an ethoxy group, and a phenylthiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylthiourea typically involves the reaction of 3-ethoxy-2-(4-morpholinyl)propylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylthiourea moiety.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The morpholine ring and phenylthiourea moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-methylthiourea
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
86398-62-1 |
|---|---|
Fórmula molecular |
C16H25N3O2S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-phenylthiourea |
InChI |
InChI=1S/C16H25N3O2S/c1-2-20-13-15(19-8-10-21-11-9-19)12-17-16(22)18-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,17,18,22) |
Clave InChI |
NYYNMBZKFBYYGM-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC(=S)NC1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


